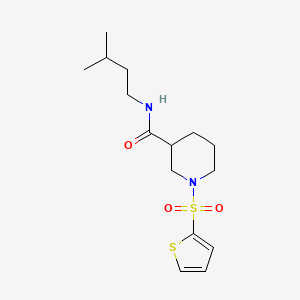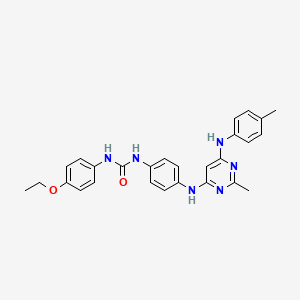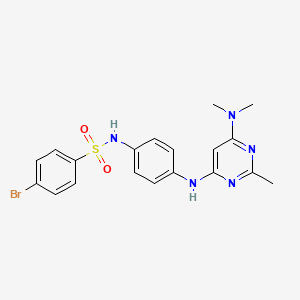
3-nitro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Reagents: Nitric acid or a nitrating agent.
Conditions: The nitration reaction is typically performed at low temperatures to control the reaction rate and prevent side reactions.
Step 3: Formation of Benzamide
Reagents: Benzoyl chloride and an amine.
Conditions: The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide typically involves multiple steps. One common method starts with the preparation of the benzoxazine core, followed by the introduction of the nitro and benzamide groups. The reaction conditions often require specific reagents and catalysts to ensure high yield and purity.
-
Step 1: Formation of Benzoxazine Core
Reagents: Phenol, formaldehyde, and an amine.
Conditions: The reaction is carried out under acidic or basic conditions, often at elevated temperatures.
Analyse Chemischer Reaktionen
Types of Reactions
3-nitro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The carbonyl group in the benzoxazine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction of Nitro Group: Amino derivative.
Reduction of Carbonyl Group: Hydroxyl derivative.
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-nitro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biology: The compound is used in research to study its effects on various biological pathways and its potential as a therapeutic agent.
Material Science: Benzoxazine derivatives are known for their thermal stability and are used in the development of advanced materials, such as high-performance polymers.
Industry: The compound’s unique chemical properties make it suitable for use in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of 3-nitro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzoxazine ring can also interact with enzymes and proteins, modulating their activity and affecting cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Dinitro-N-(3-{[1-oxo-1-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-propanyl]oxy}phenyl)benzamide
- 4-Hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl β-D-glucopyranoside
Uniqueness
3-nitro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group and the benzamide moiety allows for diverse chemical reactivity and potential therapeutic applications.
Eigenschaften
Molekularformel |
C15H11N3O5 |
|---|---|
Molekulargewicht |
313.26 g/mol |
IUPAC-Name |
3-nitro-N-(3-oxo-4H-1,4-benzoxazin-6-yl)benzamide |
InChI |
InChI=1S/C15H11N3O5/c19-14-8-23-13-5-4-10(7-12(13)17-14)16-15(20)9-2-1-3-11(6-9)18(21)22/h1-7H,8H2,(H,16,20)(H,17,19) |
InChI-Schlüssel |
IRDKKNNNFDSPFE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5-cyano-4-(furan-2-yl)-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11337928.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide](/img/structure/B11337929.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide](/img/structure/B11337935.png)

![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide](/img/structure/B11337945.png)

![ethyl 4-({[3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)benzoate](/img/structure/B11337949.png)
![N-[4-(cyanomethyl)phenyl]-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11337952.png)
![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-3-methoxybenzamide](/img/structure/B11337956.png)

![2-(4-Methoxyphenyl)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B11337982.png)
![2-[(E)-2-(3-methoxyphenyl)ethenyl]-5-[4-(naphthalen-1-ylacetyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B11337986.png)
![N-(4-chlorophenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11337987.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11337993.png)
